An In-depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide: Synthesis, Properties, and Applications
Disclaimer: The subject of this guide, 2-cyano-N-(3-ethoxypropyl)acetamide, is a compound with limited publicly available experimental data. The information presented herein is a predictive and methodological resource, expertly curated from the established chemistry of the broader N-substituted cyanoacetamide class and its constituent functional groups. All proposed protocols and predicted properties require experimental validation.
Introduction
2-cyano-N-(3-ethoxypropyl)acetamide is a member of the versatile N-substituted cyanoacetamide family of organic compounds. While specific research on this molecule is not widely published, its structure suggests significant potential as a chemical intermediate. Cyanoacetamides are characterized by a unique combination of functional groups: a nitrile (-C≡N), an amide (-C(=O)NH-), and a reactive methylene bridge (-CH₂-). This trifecta of reactivity makes them highly valuable synthons in organic chemistry.[1][2] They serve as foundational building blocks for a diverse range of more complex molecules, particularly in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.[1][2]
This guide provides a comprehensive overview of 2-cyano-N-(3-ethoxypropyl)acetamide, beginning with its chemical identity and predicted physicochemical properties. We will then detail a robust and logical synthetic protocol, explain the chemical principles guiding the experimental design, and discuss the compound's expected reactivity. Finally, we will explore its potential applications in drug discovery and other fields, grounded in the known utility of structurally related compounds.
Chemical Identity and Predicted Properties
The fundamental identity of 2-cyano-N-(3-ethoxypropyl)acetamide is established through its structural and molecular formula. While extensive experimental data is scarce, computational tools and analogy to similar structures allow for the prediction of its core physicochemical properties.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-cyano-N-(3-ethoxypropyl)acetamide |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES | CCOCCCNC(=O)CC#N |
| InChI Key | CYXWZTKRUQZGBI-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Data sourced from PubChemLite.[3]
Predicted Physicochemical Properties
The following properties are predicted based on computational modeling and comparison with the starting material, 3-ethoxypropylamine, which is a liquid with a boiling point of 136-138 °C.[4] Experimental verification is required.
| Property | Predicted Value / State | Source |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Analogy |
| Boiling Point | > 200 °C (decomposition may occur) | Analogy |
| XlogP | 0.0 | PubChemLite[3] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | Analogy |
| Predicted CCS ([M+H]⁺) | 135.8 Ų | PubChemLite[3] |
Proposed Synthesis: A Methodological Approach
The synthesis of N-substituted cyanoacetamides is most commonly and efficiently achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary or secondary amine.[1][2] This method is favored for its high yields, operational simplicity, and the commercial availability of the requisite starting materials.
Reaction Scheme
The proposed synthesis involves the direct amidation of ethyl cyanoacetate with 3-ethoxypropylamine, yielding the target compound and ethanol as the sole byproduct.
Causality Behind Experimental Choices
The selection of this synthetic route is underpinned by established principles of reactivity. 3-Ethoxypropylamine, a primary amine, acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate ester. The reaction proceeds without the need for a catalyst, although gentle heating is typically employed to drive the reaction to completion by facilitating the elimination of the ethanol byproduct. This straightforward condensation is a robust and well-documented method for forming amide bonds from esters and primary amines.[5][6]
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis and purification will yield a product whose identity and purity can be unequivocally confirmed by standard analytical techniques (NMR, IR, and MS), as detailed in the characterization section.
Reagents and Equipment:
-
3-Ethoxypropylamine (C₅H₁₃NO, FW: 103.16 g/mol )
-
Ethyl cyanoacetate (C₅H₇NO₂, FW: 113.11 g/mol )
-
Ethanol (for recrystallization, if applicable)
-
Standard laboratory glassware: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, rotary evaporator.
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropylamine (10.32 g, 0.10 mol, 1.0 eq) and ethyl cyanoacetate (11.31 g, 0.10 mol, 1.0 eq).
-
Reaction Conditions: Heat the neat (solvent-free) mixture with vigorous stirring in an oil bath set to 100-110 °C.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase), observing the consumption of the starting materials and the appearance of a new, more polar product spot. The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol byproduct and any unreacted starting material under reduced pressure using a rotary evaporator. The crude product is often obtained as an oil or waxy solid.
-
Purification:
-
For a solid product: Purify the crude material by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-cyano-N-(3-ethoxypropyl)acetamide.
-
For an oily product: If the product does not solidify, purification can be achieved via silica gel column chromatography.
-
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Predicted Product Characterization
-
¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and quartet), propyl chain protons, the active methylene protons adjacent to the cyano group, and an amide N-H proton.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon, nitrile carbon, and the unique carbons of the ethoxypropyl chain.
-
FT-IR (cm⁻¹): Expect strong absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), C≡N stretch (~2250 cm⁻¹), and the amide C=O stretch (~1650 cm⁻¹).
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 171.11.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-cyano-N-(3-ethoxypropyl)acetamide.
Chemical Reactivity and Potential Applications
The synthetic utility of 2-cyano-N-(3-ethoxypropyl)acetamide stems from the reactivity of its core functional groups.
Key Reactive Sites
The molecule possesses both nucleophilic and electrophilic centers, making it a versatile intermediate.[2][7]
-
Active Methylene (C-2): The protons on the carbon between the cyano and carbonyl groups are acidic and can be deprotonated to form a nucleophilic carbanion. This site is key for C-C bond-forming reactions.
-
Nitrile Group (C-3): The nitrile can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions.
-
Carbonyl Group (C-1): The amide carbonyl is susceptible to nucleophilic attack, though it is less reactive than an ester or ketone.
Caption: Key reactive sites of the cyanoacetamide functional group.
Potential Applications
Based on the established applications of N-substituted cyanoacetamides, this compound could be a valuable intermediate in several areas:
-
Drug Discovery: Cyanoacetamides are precursors to a vast number of heterocyclic scaffolds.[1][2] The active methylene group is particularly useful in Knoevenagel condensation reactions to form α,β-unsaturated systems, which are themselves important intermediates.[8] The entire fragment can be used in multicomponent reactions, such as the Gewald reaction, to rapidly build molecular complexity and generate libraries of compounds for screening.[9] Derivatives have shown promise as anti-inflammatory agents and BACE1 inhibitors for Alzheimer's disease research.[10]
-
Agrochemicals: The cyanoacetamide scaffold is present in various pesticides and herbicides. Its reactivity allows for the systematic modification of the structure to optimize biological activity and environmental profile.[1]
-
Analytical Chemistry: Cyanoacetamide itself is used as a fluorescent derivatizing agent for the analysis of carbohydrates.[11] N-substituted derivatives could be explored for similar roles, potentially with tailored solubility or reactivity for specific analytes.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-cyano-N-(3-ethoxypropyl)acetamide. Therefore, handling precautions must be based on the properties of the starting materials and the general hazards of the cyanoacetamide class.
-
General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation, consistent with cyanoacetamide.[11] The starting material, 3-ethoxypropylamine, is a flammable liquid and is corrosive, causing severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
Conclusion
2-cyano-N-(3-ethoxypropyl)acetamide represents a synthetically accessible and potentially valuable chemical intermediate. While direct experimental characterization is lacking in the literature, its properties and reactivity can be confidently predicted based on the well-established chemistry of N-substituted cyanoacetamides. The proposed synthetic protocol is robust, high-yielding, and relies on readily available precursors. The dual electrophilic and nucleophilic nature of the molecule opens numerous avenues for further chemical transformations, particularly in the construction of heterocyclic systems for applications in medicinal and agricultural chemistry. This guide serves as a foundational resource for researchers looking to synthesize and explore the utility of this promising compound.
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Al-Ghorbani, M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PLOS ONE. [Link]
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Dömling, A., et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science. [Link]
- Improved synthesis process for N,N-dimethylcyanoacetamide.
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]
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